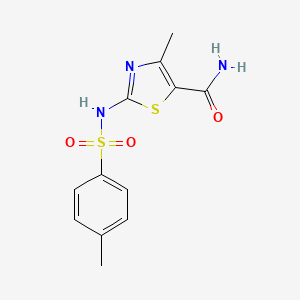

4-甲基-2-(4-甲基苯磺酰胺)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

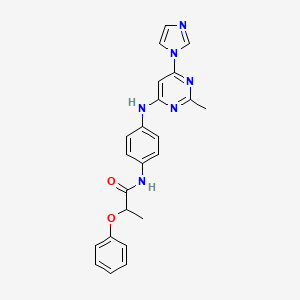

“4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is a thiazole derivative . Thiazole derivatives have been studied for their potential development as antimalarial agents . One derivative, ethyl 4-methyl-2-(4-methyl-2-(4-methylphenylsulfonamido)pentanamido) thiazole-5-carboxylate, has shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .

Synthesis Analysis

The synthesis of thiazole derivatives, including “4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide”, involves designing, synthesizing, and characterizing the compounds . The synthesized compounds are then subjected to molecular docking, drug-likeness, ADMET properties, and molecular dynamics studies .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is characterized by 1H NMR, 13C NMR, and Mass Spectra . The molecular docking study of all the synthesized compounds was carried out against Plasmodium falciparum cysteine protease falcipain 2 (FP-2, 3BPF) and falcipain 3 (FP-3, 3BPM) enzymes .科学研究应用

合成和光物理性质

Murai、Furukawa 和 Yamaguchi(2018 年)的研究深入探究了带有含硫基团的 5-N-芳基氨基噻唑的合成,包括与 4-甲基-2-(4-甲基苯磺酰胺)噻唑-5-甲酰胺 相似的衍生物。他们专注于了解这些化合物的物理性质。研究表明,向噻唑中引入含硫官能团会显著影响它们的电子结构和光物理性质。这对它们在荧光分子开发、危险化合物传感和生物分子科学中的应用具有影响 (Murai, Furukawa, & Yamaguchi, 2018)。

碳酸酐酶抑制剂

另一个应用领域是在碳酸酐酶抑制剂的开发中。Barboiu 等人(1999 年)合成了作为碳酸酐酶同工酶(尤其是 CA II 和 CA IV)的有效抑制剂的衍生物。这些酶在眼睛中房水分泌中起着至关重要的作用,抑制剂可以降低眼压,为青光眼提供潜在治疗方法 (Barboiu et al., 1999)。

抗增殖活性

Mert 等人(2014 年)研究了吡唑-磺酰胺衍生物对 HeLa 和 C6 细胞系的抗增殖活性。该研究确定了对大鼠脑肿瘤细胞 (C6) 具有选择性作用和广谱抗肿瘤活性的化合物。这表明在癌症治疗中具有潜在应用,突出了磺酰胺衍生物在药物化学中的重要性 (Mert et al., 2014)。

抗菌和抗真菌作用

Sych 等人(2019 年)扩展了磺酰基取代氮杂环系统的衍生物范围,包括与 4-甲基-2-(4-甲基苯磺酰胺)噻唑-5-甲酰胺 相似的衍生物。他们的研究表明,这些化合物对革兰氏阳性菌和革兰氏阴性菌均具有敏感性,此外还对白色念珠菌表现出抗真菌活性。这突出了这些化合物在开发新型抗菌剂和抗真菌剂中的潜力 (Sych et al., 2019)。

未来方向

作用机制

Target of Action

The primary targets of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This interaction results in a remarkable binding affinity against FP-2 and FP-3 enzymes . The binding of the compound to these enzymes inhibits their activity, thereby disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes disrupts the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction . The downstream effects of this disruption include the prevention of the parasite’s growth and multiplication, ultimately leading to its death .

Result of Action

The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s growth and multiplication . This leads to a decrease in the number of parasites in the host’s body, alleviating the symptoms of malaria and potentially leading to the elimination of the infection .

Action Environment

The action of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other compounds or drugs in the body can influence the compound’s metabolism and excretion, potentially affecting its bioavailability and therapeutic effect .

生化分析

Biochemical Properties

It has been found that thiazole derivatives have shown promising inhibitory potential against enzymes such as Plasmodium falciparum cysteine protease falcipain 2 and falcipain 3 . This suggests that 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide may interact with these enzymes and potentially others, affecting their function and the biochemical reactions they catalyze.

Cellular Effects

Some thiazole derivatives have been found to exhibit potent cytotoxic activity against various human tumor cell lines . This suggests that 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known activities of similar thiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUOPBDVBLQAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)

![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)

![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)